molecular formula C8H12N2OS B2798059 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 66698-66-6

6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2798059
CAS No.: 66698-66-6
M. Wt: 184.26
InChI Key: CRAATBUZPWCJAK-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ( 66698-66-6) is a thiouracil derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of 2-thioxo-dihydropyrimidin-4(1H)-ones, which are recognized as privileged scaffolds in pharmaceutical research due to their wide spectrum of biological activities . The core structure serves as a key precursor for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical class of antiretroviral agents used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) . Structural analogues of this compound, specifically S-DABOs (2-alkylthio-6-benzylpyrimidin-4(3H)-ones), have demonstrated potent anti-HIV-1 activity by inhibiting the viral reverse transcriptase enzyme, thereby preventing viral replication . Beyond its antiviral applications, the thiocarbonyl (C=S) and carbonyl (C=O) functional groups on the pyrimidine ring make this compound an excellent ligand for metal coordination chemistry . It can coordinate with various metal ions, including gold(III), copper(II), and palladium(II), through its oxygen and sulfur atoms . Such metal complexes are extensively investigated for their potential biological activities, including cytotoxic effects against cancer cell lines . The compound's structure, featuring the tert-butyl substituent, may influence its lipophilicity and steric properties, potentially enhancing receptor binding or modulating its physicochemical characteristics in biological systems. Please Note: This product is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with institutional guidelines.

Properties

IUPAC Name

6-tert-butyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-8(2,3)5-4-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAATBUZPWCJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873585
Record name 6-tert-Butyl-2-mercaptopyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66698-66-6
Record name 6-tert-Butyl-2-mercaptopyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and tert-butyl isocyanide.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

    Thioxo Group Introduction: The thioxo group is introduced by reacting the intermediate with a sulfur source such as carbon disulfide or thiourea.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Thioethers: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that derivatives of 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth, which could be beneficial for developing new antibiotics .

Anticancer Properties : Studies indicate that this compound may have anticancer effects. It has been involved in the synthesis of novel thioxo-pyrimidine derivatives that exhibit selective cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .

Synthesis of Heterocyclic Compounds

This compound plays a crucial role as a precursor in the synthesis of various bioactive heterocycles. Its use in multi-component reactions has led to the development of diverse scaffolds with potential biological applications:

Reaction TypeProductsReference
One-pot synthesisPyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine diones
Synthesis via multi-component reactionsSpiro[pyrimido[4,5-b]quinoline derivatives
Functionalized dihydropyrido derivativesIsoxazolo[5,4-b]quinolin derivatives

These synthetic pathways highlight the versatility of this compound as a building block for creating complex molecules.

Catalysis

Recent advancements have shown that this compound can act as a catalyst in organic reactions. Its ability to facilitate carbon-nitrogen bond formation is particularly noteworthy:

  • Copper Nanoparticle Catalysis : The compound has been utilized alongside copper nanoparticles to promote C-N bond formation reactions efficiently. This application is significant for synthesizing various nitrogen-containing compounds .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized thioxo-pyrimidine derivatives derived from this compound against several pathogens. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than existing antibiotics .
  • Cytotoxicity Assay : Another investigation focused on the anticancer potential of this compound. The study involved treating various cancer cell lines with synthesized derivatives and assessing cell viability through MTT assays. Results demonstrated significant cytotoxic effects compared to control groups .

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 2: Antimicrobial Activity of 6-Methyl Derivative vs. Au(III) Complex

Microorganism Inhibition Zone (mm) – Ligand Inhibition Zone (mm) – Au(III) Complex
Staphylococcus aureus 0 (no activity) 12
Escherichia coli 0 7
Candida albicans 7 0

Coordination Chemistry

The thione group facilitates metal coordination, but substituent size modulates binding modes:

  • 6-Methyl derivative : Binds Au(III) via sulfur (C=S) and oxygen (C=O) atoms, forming a complex with enhanced antimicrobial spectrum .
  • Bulkier substituents (e.g., tert-butyl) : Likely reduce coordination efficiency due to steric hindrance, limiting therapeutic or catalytic applications compared to smaller analogs.

Biological Activity

6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C8H12N2OS
  • Molecular Weight : 184.26 g/mol
  • InChIKey : CRAATBUZPWCJAK-UHFFFAOYSA-N
  • Density : 1.19 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A significant study evaluated the antimicrobial efficacy of this compound against a range of pathogens. The methodology involved assessing the minimum inhibitory concentrations (MICs) and zones of inhibition using standard agar diffusion techniques.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus15100
Escherichia coli12200
Candida albicans10150

These results indicate that the compound exhibits moderate antibacterial and antifungal activities, suggesting potential as a therapeutic agent in treating infections caused by these pathogens .

The mechanism underlying the antimicrobial activity of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The thioxo group may play a crucial role in binding to essential enzymes within microbial cells, inhibiting their function and leading to cell death.

Case Studies

  • Synthesis and Evaluation of Metal Complexes :
    A study synthesized an Au(III) complex with a related pyrimidinone derivative and evaluated its antibacterial properties. The complex demonstrated enhanced activity compared to the free ligand, indicating that metal coordination can amplify the biological effects of thioxopyrimidinones .
  • Optimization for Antitumor Activity :
    Research has also focused on optimizing derivatives of pyrimidinones for selective inhibition of cancer cell proliferation. Compounds structurally related to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines, further broadening the scope of its biological applications .

Q & A

Q. Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for verifying substituent positions and hydrogen bonding patterns. For example, the thioxo group (C=S\text{C=S}) typically shows deshielded proton signals near δ 12-14 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns, especially for detecting isotopic signatures (e.g., sulfur-34) .
  • X-ray Crystallography: Single-crystal X-ray diffraction with SHELX software resolves bond lengths and angles, particularly the planarity of the pyrimidine ring and tert-butyl orientation. Refinement parameters (e.g., R1<0.05R_1 < 0.05) ensure accuracy .

How can researchers assess the potential enzyme inhibitory effects of this compound?

Q. Biological Activity Profiling

  • In Vitro Assays: Use fluorogenic or chromogenic substrates to measure inhibition kinetics against target enzymes (e.g., β-glucuronidase or myeloperoxidase). IC50_{50} values are determined via dose-response curves .
  • Molecular Docking: Computational models (AutoDock, Schrödinger) predict binding affinities to active sites, guided by crystallographic data of homologous enzymes .

What strategies are employed to modify substituents on the pyrimidine ring to study structure-activity relationships (SAR)?

Q. Advanced Synthetic Modifications

  • Position 6 Substitution: Replace the tert-butyl group with halogenated or electron-withdrawing groups (e.g., 3-iodophenyl) to alter steric and electronic effects .
  • Position 2 Functionalization: Introduce alkyl or aryl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance solubility or target specificity .
  • Reactivity with Chalcones: Condensation with α,β-unsaturated ketones forms fused pyrido-pyrimidine systems, enabling exploration of extended π-conjugation for photophysical studies .

How should discrepancies in biological activity data between in vitro and in vivo studies be analyzed?

Q. Data Contradiction Resolution

  • Metabolic Stability Tests: Use liver microsomes or hepatocyte assays to identify oxidative desulfuration or glucuronidation pathways that reduce bioavailability in vivo .
  • Species-Specific Metabolism: Compare pharmacokinetic profiles across preclinical models (e.g., rodents vs. primates) to account for cytochrome P450 or flavin monooxygenase (FMO) variability .

What are the key challenges in determining the crystal structure of this compound, and how can they be addressed?

Q. Crystallography Challenges

  • Crystal Quality: Poor diffraction due to flexible tert-butyl groups is mitigated by slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
  • Twinned Data: SHELXD or Olex2 tools resolve overlapping reflections in twinned crystals. High redundancy (Rint<0.03R_{\text{int}} < 0.03) improves data reliability .

What methodologies are used to study the metabolism and pharmacokinetic properties of this compound in preclinical models?

Q. Pharmacokinetic Analysis

  • In Vivo Absorption: Administer via oral gavage or intravenous injection, followed by LC-MS/MS plasma profiling to calculate CmaxC_{\text{max}}, TmaxT_{\text{max}}, and AUC .
  • Biotransformation Pathways: Identify metabolites using 19^{19}F-NMR or HR-MS/MS, focusing on oxidative desulfuration or ring-opening products .

How can the reaction mechanisms involving this compound in heterocyclic synthesis be elucidated?

Q. Mechanistic Studies

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate Trapping: Use quenching agents (e.g., TEMPO) or low-temperature NMR to isolate thiiranium ions or Michael adducts during cyclization .

What experimental approaches determine the thermal stability and decomposition profile of this compound?

Q. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): Measure melting points and exothermic decomposition events (Tonset>200CT_{\text{onset}} > 200^\circ\text{C}) under nitrogen .
  • Thermogravimetric Analysis (TGA): Quantify mass loss (%) during pyrolysis, correlating with tert-butyl cleavage or sulfur elimination .

What in vitro models are appropriate for preliminary toxicity assessment of this compound?

Q. Toxicity Screening

  • HepG2 Cell Viability: MTT assays assess cytotoxicity (IC50_{50} values) and mitochondrial dysfunction .
  • hERG Channel Inhibition: Patch-clamp electrophysiology evaluates cardiac liability risks .

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